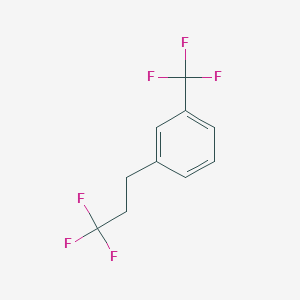

1-(Trifluoromethyl)-3-(3,3,3-trifluoropropyl)benzene

Description

1-(Trifluoromethyl)-3-(3,3,3-trifluoropropyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a trifluoromethyl (-CF₃) group at position 1 and a 3,3,3-trifluoropropyl (-CH₂CH₂CF₃) group at position 2. The presence of multiple fluorine atoms confers high electronegativity, thermal stability, and lipophilicity, making it valuable in agrochemical, pharmaceutical, and materials science applications .

Properties

IUPAC Name |

1-(trifluoromethyl)-3-(3,3,3-trifluoropropyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F6/c11-9(12,13)5-4-7-2-1-3-8(6-7)10(14,15)16/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDFRHGHZRVAPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Trifluoromethyl)-3-(3,3,3-trifluoropropyl)benzene typically involves radical trifluoromethylation reactions. These reactions are carried out under specific conditions to ensure the successful incorporation of trifluoromethyl groups into the benzene ring. Industrial production methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

1-(Trifluoromethyl)-3-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.

Substitution: The trifluoromethyl and trifluoropropyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Material Science

1-(Trifluoromethyl)-3-(3,3,3-trifluoropropyl)benzene is utilized in the development of advanced materials with enhanced thermal and chemical resistance. The incorporation of trifluoromethyl groups can significantly improve the hydrophobicity and stability of polymers.

Case Study:

Research indicates that polymers modified with this compound exhibit superior performance in high-temperature applications compared to their non-fluorinated counterparts. This is particularly beneficial in aerospace and automotive industries where material integrity under extreme conditions is crucial.

Pharmaceutical Industry

The unique electronic properties of trifluoromethylated compounds have made them valuable in drug design. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of pharmaceutical agents.

Case Study:

A study published in Journal of Medicinal Chemistry highlighted that compounds incorporating trifluoromethyl groups showed increased potency against specific cancer cell lines. The research suggests that this compound could serve as a scaffold for developing new anticancer drugs.

Environmental Chemistry

Fluorinated compounds are often investigated for their role in environmental applications, particularly in the development of efficient solvents and surfactants. The low surface energy associated with fluorinated compounds makes them suitable for use in water-repellent coatings and cleaning agents.

Case Study:

Research conducted on the environmental impact of fluorinated solvents demonstrated that this compound can effectively replace traditional solvents in industrial processes without compromising performance while reducing volatile organic compound (VOC) emissions.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)-3-(3,3,3-trifluoropropyl)benzene involves its interaction with molecular targets through its trifluoromethyl and trifluoropropyl groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(a) 1-Fluoro-3-(trifluoromethyl)benzene (CAS 401-80-9)

- Structure : Benzene with -CF₃ at position 1 and -F at position 3.

- Key Differences : Replaces the 3,3,3-trifluoropropyl group with a fluorine atom, reducing steric bulk and lipophilicity.

- Properties : Lower molecular weight (208.1 g/mol vs. ~276.1 g/mol for the target compound) and higher volatility due to the absence of the aliphatic chain.

- Applications : Used as an intermediate in pharmaceuticals and agrochemicals but lacks the extended fluorinated chain for enhanced membrane permeability .

(b) 1-Bromo-4-(3,3,3-trifluoropropyl)benzene (CAS 1099597-31-5)

- Structure : Benzene with -Br at position 1 and -CH₂CH₂CF₃ at position 4.

- Key Differences : Bromine substituent increases reactivity in cross-coupling reactions compared to -CF₃. The trifluoropropyl group is at position 4 instead of 3.

- Applications : Bromine enhances utility in Suzuki-Miyaura couplings for synthesizing biaryl structures, whereas the target compound’s -CF₃ group favors electronic effects over reactivity .

Functional Group Comparisons

(a) Phenyl 3,3,3-Trifluoropropyl Ketone (from )

- Structure : Aromatic ketone with -CO-(CH₂CF₃).

- Key Differences: The ketone group introduces polarity and hydrogen-bonding capacity, contrasting with the nonpolar benzene ring in the target compound.

- Synthesis : Formed via fluoride-mediated isomerization of allyl alcohols, highlighting divergent reactivity compared to direct aromatic substitution .

(b) Flufenprox (CAS 69409-94-5)

- Structure : Ether-linked 3,3,3-trifluoropropyl group to a benzyl moiety.

- Key Differences : The ether linkage increases hydrolytic stability but reduces aromatic conjugation.

- Applications : Used as a pyrethroid insecticide, demonstrating that trifluoropropyl groups enhance bioactivity and photostability in agrochemicals .

Trifluoropropyl-Containing Silanes and Polymers

1,3-Bis(3,3,3-trifluoropropyl)-1,1,3,3-tetramethyldisilazane (CAS 39482-87-6)

- Structure : Silazane backbone with two -CH₂CH₂CF₃ groups.

- Key Differences : Silicon-nitrogen framework versus aromatic ring; used in silicone-based materials for hydrophobicity and chemical resistance.

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Applications | Key Properties |

|---|---|---|---|---|---|

| 1-(Trifluoromethyl)-3-(3,3,3-trifluoropropyl)benzene | C₁₀H₇F₆ | -CF₃ (position 1), -CH₂CH₂CF₃ (position 3) | ~276.1 | Agrochemicals, materials science | High lipophilicity, thermal stability |

| 1-Fluoro-3-(trifluoromethyl)benzene | C₇H₄F₄ | -CF₃ (position 1), -F (position 3) | 208.1 | Pharmaceutical intermediates | Volatile, moderate reactivity |

| 1-Bromo-4-(3,3,3-trifluoropropyl)benzene | C₉H₇BrF₃ | -Br (position 1), -CH₂CH₂CF₃ (position 4) | 261.0 | Cross-coupling reactions | Reactive toward organometallic reagents |

| Flufenprox | C₁₉H₁₇ClF₃O₂ | Ether-linked -CH₂CH₂CF₃ | 398.8 | Insecticides | Hydrolytically stable, photoresistant |

Biological Activity

1-(Trifluoromethyl)-3-(3,3,3-trifluoropropyl)benzene, also known as (E)-(3,3,3-trifluoroprop-1-en-1-yl)benzene, is a fluorinated organic compound with the chemical formula CHF and a molecular weight of 172.15 g/mol. This compound has garnered interest in various fields due to its unique structural properties and potential biological activities.

Mechanistic Insights

The biological activity of this compound is primarily attributed to its trifluoromethyl and trifluoropropyl groups. These fluorinated substituents can significantly influence the compound's interaction with biological systems, potentially enhancing its lipophilicity and metabolic stability.

Recent studies have shown that compounds with trifluoromethyl groups often exhibit increased potency in biological assays due to their ability to mimic hydrogen bonding and enhance binding affinity to various biological targets . This characteristic is crucial for drug design, particularly in developing pharmaceuticals targeting specific receptors or enzymes.

Case Studies and Experimental Findings

- Anticancer Activity : Research has indicated that similar trifluoromethyl-substituted compounds demonstrate promising anticancer properties. For instance, a study on related compounds showed that the introduction of trifluoromethyl groups can lead to enhanced cytotoxicity against various cancer cell lines . While specific data on this compound remains limited, its structural analogs suggest potential therapeutic applications.

- Neuropharmacological Effects : Another area of interest is the neuropharmacological impact of fluorinated compounds. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems. Preliminary findings suggest that they may modulate synaptic transmission and exhibit neuroprotective effects .

In Vitro and In Vivo Studies

Experimental studies focusing on the biological activity of fluorinated compounds often employ both in vitro and in vivo methodologies:

- In Vitro Assays : These assays typically assess cell viability, proliferation rates, and apoptosis in cancer cell lines. For example, related trifluoromethyl-substituted benzene derivatives have shown IC50 values in the low micromolar range against specific cancer types .

- In Vivo Models : Animal models are used to evaluate the pharmacokinetics and pharmacodynamics of these compounds. Studies have indicated that fluorinated compounds can exhibit altered absorption and distribution profiles compared to their non-fluorinated counterparts .

Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.